4-(4-(Chloromethyl)phenyl)oxazole hydrochloride
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Overview
Description
4-(4-(Chloromethyl)phenyl)oxazole hydrochloride is a heterocyclic compound that features an oxazole ring substituted with a chloromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Chloromethyl)phenyl)oxazole hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(chloromethyl)benzaldehyde with an amino alcohol under acidic conditions to form the oxazole ring . The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid, and the reaction temperature is maintained at moderate levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Chloromethyl)phenyl)oxazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The oxazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
4-(4-(Chloromethyl)phenyl)oxazole hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-(Chloromethyl)phenyl)oxazole hydrochloride involves its interaction with specific molecular targets. The oxazole ring can bind to various receptors and enzymes, modulating their activity. The chloromethyl group can also participate in covalent bonding with target molecules, enhancing its efficacy . The pathways involved include signal transduction and metabolic processes, which are crucial for its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(Bromomethyl)phenyl)oxazole hydrochloride
- 4-(4-(Methoxymethyl)phenyl)oxazole hydrochloride
- 4-(4-(Nitromethyl)phenyl)oxazole hydrochloride
Uniqueness
4-(4-(Chloromethyl)phenyl)oxazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl group enhances its reactivity and potential for forming covalent bonds with target molecules, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H9Cl2NO |
---|---|
Molecular Weight |
230.09 g/mol |
IUPAC Name |
4-[4-(chloromethyl)phenyl]-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C10H8ClNO.ClH/c11-5-8-1-3-9(4-2-8)10-6-13-7-12-10;/h1-4,6-7H,5H2;1H |
InChI Key |
KFWMEIWTRJHCDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=COC=N2.Cl |
Origin of Product |
United States |
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